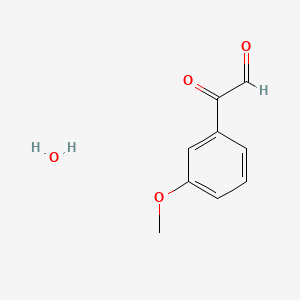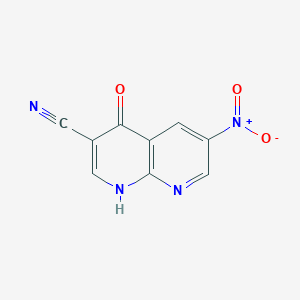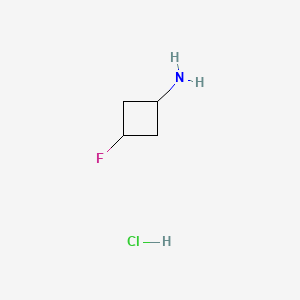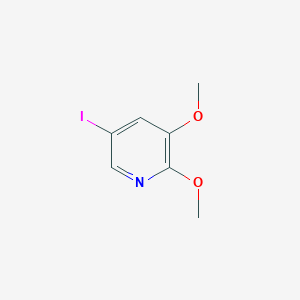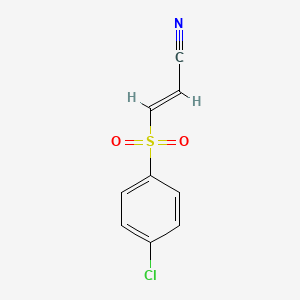
(E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile
Descripción general
Descripción
The compound is an organic molecule that contains a sulfonyl group attached to a 4-chlorophenyl group and an acrylonitrile group . It’s likely to be part of a larger class of compounds known as sulfonyl chlorides, which are used in a variety of chemical reactions due to their reactivity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as poly(arylene ether sulfone)s have been synthesized by nucleophilic substitution polymerization . This involves reacting a compound with a sulfonyl chloride group (like our compound) with a compound containing a hydroxy group .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a sulfonyl group (SO2) attached to a 4-chlorophenyl group and an acrylonitrile group. The exact structure would depend on the specific arrangement and bonding of these groups .
Chemical Reactions Analysis
Sulfonyl chlorides, such as this compound, are typically very reactive and can participate in a variety of chemical reactions. For example, they can react with amines to form sulfonamides, or with alcohols to form sulfonate esters .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis of Pyrazoles : (E)-3-(phenylsulfonyl)acrylonitriles, including variants like (E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile, are used in synthesizing 3,3-diphenyl-3H-pyrazoles through reactions with diphenyldiazomethane (Vasin et al., 2015).
Synthesis of Indole Derivatives : A study demonstrated the organocatalyzed enantioselective synthesis of chiral 3-substituted indole derivatives containing tetrahydrothiophene using a process that involves (E)-3-aryl-2-(indol-3-ylcarbonyl)acrylonitriles (Li et al., 2014).
Catalyst-Free Sulfonation Reaction : A novel catalyst-free sulfonation reaction for synthesizing 3-sulfone nitrile compounds from sulfonyl hydrazides and acrylonitriles, including this compound, in water was demonstrated. This method provides a new synthetic route for constructing 3-sulfone nitrile compounds (Li et al., 2017).
Biocompatibility and Material Science
- Biocompatibility in Membrane Modification : A study used sulfonated polyethersulfone and poly (acrylonitrile-co-acrylic acid-co-vinyl pyrrolidone) for the modification of polyethersulfone membranes, potentially involving this compound in the process. This modification aimed to improve biocompatibility, showing potential in medical and filtration applications (Tang et al., 2012).
Polymer Chemistry
- Radical Polymerization in Liquid Sulfur Dioxide : Acrylonitrile, which can be related to this compound, was polymerized in liquid sulfur dioxide, potentially opening pathways for novel polymer synthesis and applications in material science (Tokura et al., 1960).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h1-5,7H/b7-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXNFHBBEHWDAK-LREOWRDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C=CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C=C/C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012-71-1 | |
| Record name | 2-Propenenitrile, 3-((4-chlorophenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


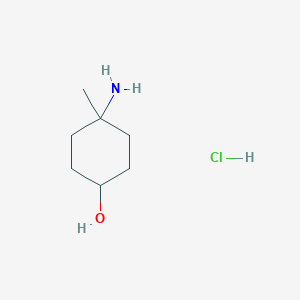
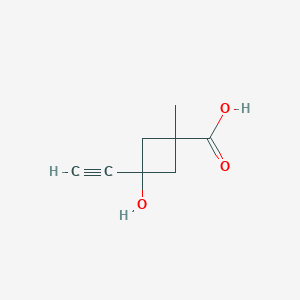
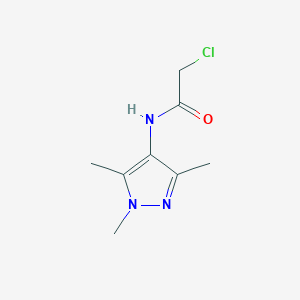
![(1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol](/img/structure/B3021997.png)
